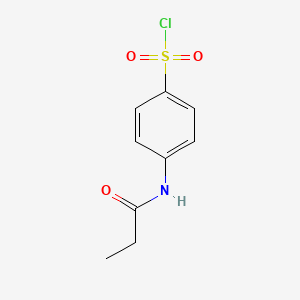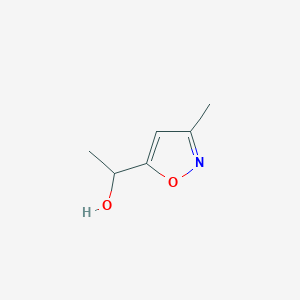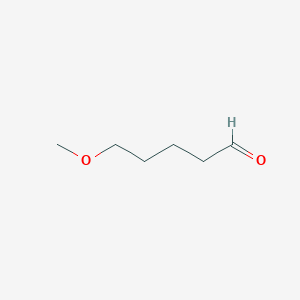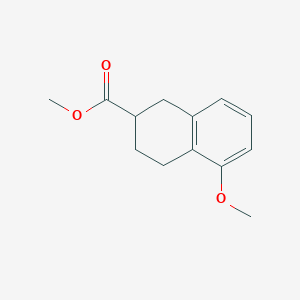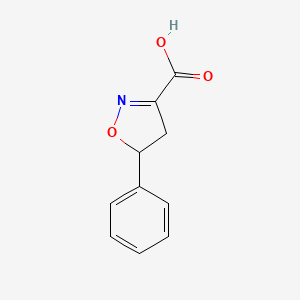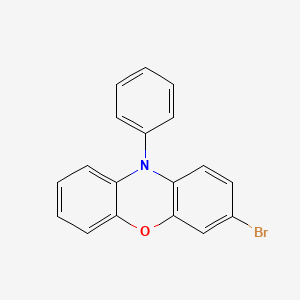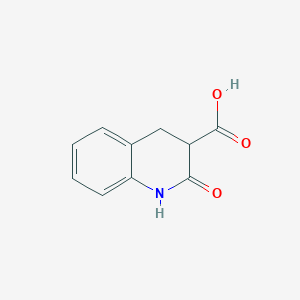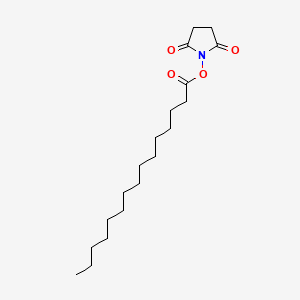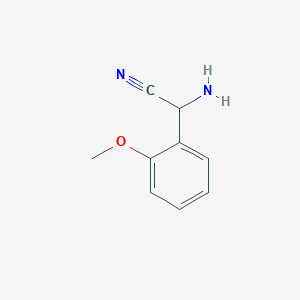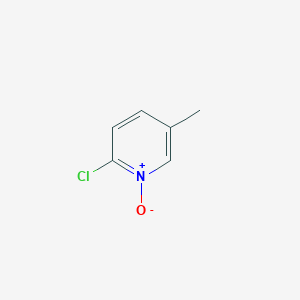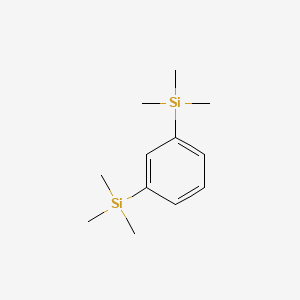
1,3-Bis(trimethylsilyl)benzene
描述
1,3-Bis(trimethylsilyl)benzene is an organosilicon compound characterized by the presence of two trimethylsilyl groups attached to a benzene ring at the 1 and 3 positions. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
1,3-Bis(trimethylsilyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1,3-dibromobenzene with chlorotrimethylsilane in the presence of a suitable base, such as magnesium or lithium, under anhydrous conditions. The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) at low temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale Grignard reactions or organolithium reactions. These methods are preferred due to their efficiency and scalability. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for various applications .
化学反应分析
Types of Reactions
1,3-Bis(trimethylsilyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various derivatives, depending on the oxidizing agents used.
Reduction Reactions: Reduction of this compound can lead to the formation of different reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles, with reactions typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or THF.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized benzene derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced compounds .
科学研究应用
1,3-Bis(trimethylsilyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic reactions.
Biology: The compound is utilized in the development of silicon-based biomaterials and as a probe in biological studies.
Medicine: Research into its potential use in drug delivery systems and as a component in pharmaceutical formulations is ongoing.
Industry: It is employed in the production of specialty chemicals, coatings, and advanced materials
作用机制
The mechanism of action of 1,3-Bis(trimethylsilyl)benzene involves its ability to act as a Lewis acid, forming strong bonds with electron-rich substrates. This interaction facilitates various chemical reactions, including nucleophilic substitution and electrophilic addition. The compound’s trimethylsilyl groups provide steric protection, enhancing its stability and reactivity in different chemical environments .
相似化合物的比较
Similar Compounds
- 1,4-Bis(trimethylsilyl)benzene
- 1,2-Bis(trimethylsilyl)benzene
- Trimethyl(phenyl)silane
- Bis(trimethylsilyl)acetylene
Uniqueness
1,3-Bis(trimethylsilyl)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties compared to its isomers and other similar compounds. Its stability, reactivity, and versatility make it a valuable compound in various scientific and industrial applications .
属性
IUPAC Name |
trimethyl-(3-trimethylsilylphenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22Si2/c1-13(2,3)11-8-7-9-12(10-11)14(4,5)6/h7-10H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDMOMIMRPHKSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC(=CC=C1)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50493882 | |
| Record name | (1,3-Phenylene)bis(trimethylsilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50493882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2060-89-1 | |
| Record name | (1,3-Phenylene)bis(trimethylsilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50493882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


